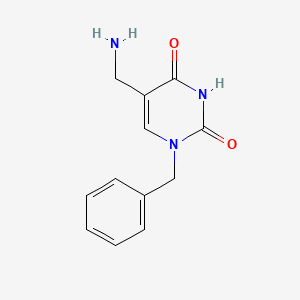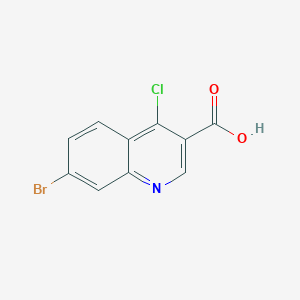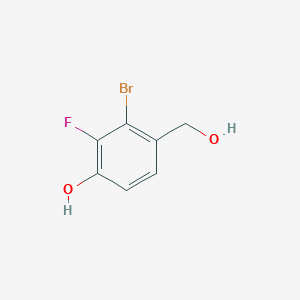
3-Brom-2-fluor-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, fluorine, and hydroxymethyl groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenolic precursor, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism by which 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, the phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and fluorine atoms may also participate in halogen bonding, further modulating the compound’s biological activity. Pathways involved in its action include oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol include:
3-Bromo-4-fluorophenol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-Bromo-4-fluoro-6-(hydroxymethyl)phenol: Has a different substitution pattern, affecting its chemical properties.
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but without the fluorine atom, leading to variations in its chemical behavior
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZRDIKNFVXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
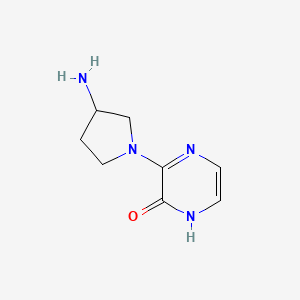
![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
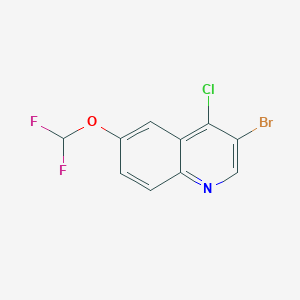
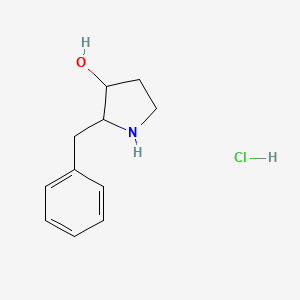
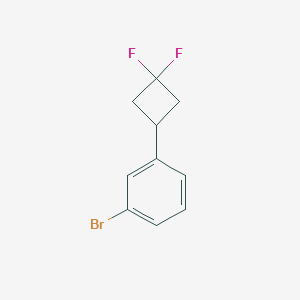
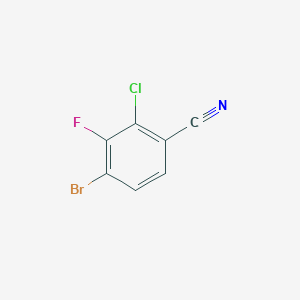
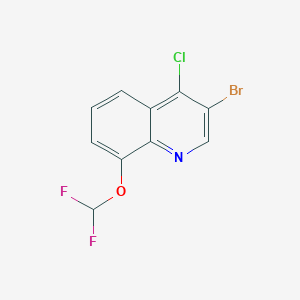
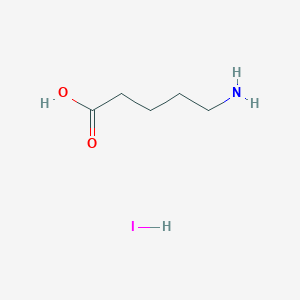
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)
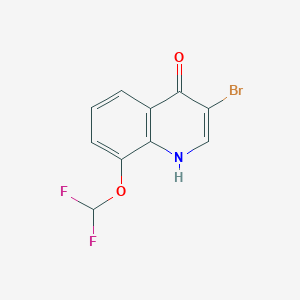
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
